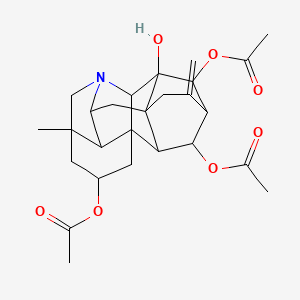

Schisandrin C epoxide

Descripción general

Descripción

Schisandrin C epoxide is a derivative of Schisandrin C, a lignan compound primarily found in the fruit of Schisandra chinensisThis compound is known for its potential pharmacological properties, including antioxidant, anti-inflammatory, and hepatoprotective effects .

Mecanismo De Acción

Target of Action

Schisandrin C epoxide primarily targets the nuclear factor erythroid 2-related factor-2 (Nrf-2) and nuclear factor kappa B (NF-κB) pathways . These pathways play crucial roles in cellular responses to oxidative stress and inflammation, respectively .

Mode of Action

this compound interacts with its targets by modulating their activities. It has been shown to stimulate Nrf-2 signaling, which leads to the expression of cytoprotective genes that combat oxidative stress . Additionally, it suppresses the activation of NF-κB, thereby mitigating the production and release of inflammatory factors such as TNF-α, IL-6, IL-1β, NO, PGE2 .

Biochemical Pathways

The compound affects several biochemical pathways. It bolsters the myocardial antioxidant-reducing response, mitigating the impact of oxygen free radicals . It also regulates inflammatory signaling pathways, notably MAPK, PI3K/Akt . These pathways are intimately associated with the effects maintenance of cellular homeostasis and protection by Schisandrin C against oxidative damage .

Pharmacokinetics

The bioavailability of this compound is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy . This highlights the importance of considering ADME (Absorption, Distribution, Metabolism, and Excretion) properties when evaluating the compound’s impact on bioavailability.

Result of Action

At the molecular level, this compound triggers apoptosis, arrests the cell cycle, induces oxidative stress, and modulates autophagy . At the cellular level, it enhances mitochondrial biogenesis and autophagy in skeletal muscle cells, offering protection against oxidative damage .

Action Environment

Environmental factors, such as regional climate and soil conditions, can influence the composition and contents of secondary metabolites in this compound . These factors can affect the compound’s action, efficacy, and stability, underscoring the importance of considering environmental influences when studying the compound’s pharmacological effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Schisandrin C epoxide typically involves the epoxidation of Schisandrin C. This can be achieved using various oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve the extraction of Schisandrin C from Schisandra chinensis followed by chemical epoxidation. The process requires optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form various oxidized derivatives.

Reduction: The epoxide ring can be reduced to form diols using reducing agents like lithium aluminum hydride.

Substitution: The epoxide ring can be opened by nucleophiles such as amines or alcohols, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: m-chloroperoxybenzoic acid, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, under acidic or basic conditions.

Major Products:

Oxidized derivatives: Various oxidized forms of this compound.

Diols: Products of epoxide ring reduction.

Substituted products: Compounds formed by nucleophilic ring opening.

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Investigated for its role in modulating cellular pathways and protecting against oxidative stress.

Medicine: Explored for its hepatoprotective, anti-inflammatory, and antioxidant properties. It has shown promise in the treatment of liver diseases and cardiovascular conditions.

Industry: Potential use in the development of nutraceuticals and functional foods

Comparación Con Compuestos Similares

Schisandrin A: Another lignan from Schisandra chinensis with similar antioxidant and hepatoprotective properties.

Schisandrin B: Known for its neuroprotective and anti-inflammatory effects.

Deoxyschisandrin: Exhibits strong antioxidant activity and potential anti-cancer properties.

Uniqueness of Schisandrin C Epoxide: this compound stands out due to its unique epoxide structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry. Additionally, its potent pharmacological effects make it a promising candidate for therapeutic applications .

Propiedades

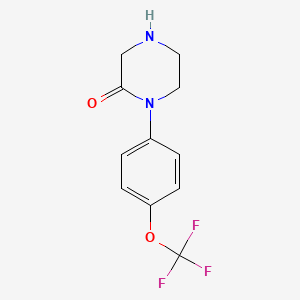

IUPAC Name |

(1S,20R,21R,22S)-9,12-dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-9-10(2)18-12-6-14-20(28-8-26-14)22(24-4)16(12)15-11(17(9)29-18)5-13-19(21(15)23-3)27-7-25-13/h5-6,9-10,17-18H,7-8H2,1-4H3/t9-,10+,17-,18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJVZLGKOMMOJB-MOGXELDJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C3=CC4=C(C(=C3C5=C(C6=C(C=C5C1O2)OCO6)OC)OC)OCO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H]2C3=CC4=C(C(=C3C5=C(C6=C(C=C5[C@@H]1O2)OCO6)OC)OC)OCO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,14,14,20-tetramethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1,4,11,13(18),15,19-hexaene](/img/structure/B3029803.png)

![2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3029806.png)